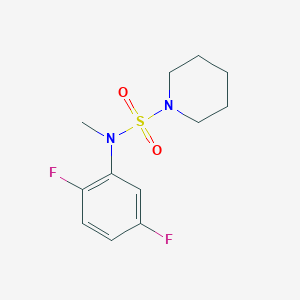
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
作用機序
The mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is not fully understood. However, it has been suggested that the compound acts as a modulator of the serotonergic and noradrenergic systems in the brain. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile exhibits a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, which means that it can be administered at high doses without causing significant toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile. One potential direction is the investigation of its potential use in the treatment of cancer. Studies have shown that the compound exhibits anti-tumor activity in vitro and in vivo. Another potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease. It has been suggested that the compound may have neuroprotective effects and may be useful in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile and to identify potential new targets for its use in the treatment of various diseases.
合成法
The synthesis of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 5-chloro-3,4-dihydroisoquinoline with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the choice of catalyst.
科学的研究の応用
The potential scientific research applications of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile are vast. The compound has been studied for its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. It has also been investigated for its antidepressant effects and its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12-4-1-3-10-9-15(7-2-6-14)8-5-11(10)12/h1,3-4H,2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPIVYDQZXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)

![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)

![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)



![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)